Fmoc-DAHep HCl

Description

Structural Characterization of Fmoc-DAHep HCl

Molecular Architecture and Stereochemical Configuration

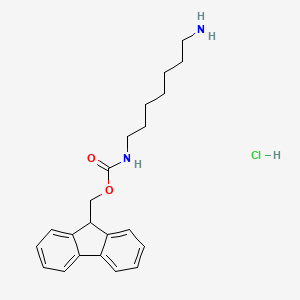

This compound comprises three key structural components:

- The 9-fluorenylmethoxycarbonyl (Fmoc) group : A planar bicyclic aromatic system linked to a methoxycarbonyl group, serving as a UV-protective and pH-sensitive protecting moiety.

- A carbamate linkage : Connecting the Fmoc group to the heptyl chain via an isourea (-NH-C(=O)-O-) bond.

- A 7-aminoheptyl chain : A seven-carbon aliphatic chain terminating in a primary amine.

The molecular formula is C₁₉H₂₅ClN₂O₂ , with a molecular weight of 388.9 g/mol . The compound exists as a hydrochloride salt, with the chloride ion counterbalancing the protonated amine group.

Stereochemical Features :

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (DMSO-d₆):

| Proton Environment | δ (ppm) | Integration | Multiplicity |

|---|---|---|---|

| Fluorene aromatic (H-1, H-2, H-3, H-4) | 7.3–7.8 | 8H | m |

| Fluorene CH₂ (H-5, H-6) | 4.2–4.5 | 2H | t |

| Carbamate NH | 7.2–7.5 | 1H | br s |

| Heptyl CH₂ (adjacent to NH) | 3.1–3.5 | 2H | t |

| Heptyl inner CH₂ | 1.2–1.6 | 10H | m |

| Terminal NH₂ (broad signal) | 1.5–2.5 | 2H | br s |

Key observations:

- The Fmoc aromatic protons exhibit a multiplet due to electronic coupling in the fluorene ring system.

- The carbamate NH signal appears as a broad singlet, indicative of slow proton exchange in polar solvents.

- The terminal NH₂ group shows broad resonance due to proton exchange with DMSO-d₆.

Infrared (IR) Spectroscopy

FTIR Peaks (Solid State):

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1710–1740 | C=O (carbamate) |

| 3300–3500 | N-H (stretching, NH and NH₂) |

| 2800–3000 | C-H (aliphatic CH₂) |

| 1600–1450 | C=C (aromatic fluorene) |

Notable features:

- The carbonyl stretch confirms the carbamate linkage.

- Strong N-H stretches correlate with the amine and carbamate groups.

Mass Spectrometry (MS)

ESI+ MS Fragments :

| m/z | Fragment Ion |

|---|---|

| 388.9 | [M+H]⁺ (molecular ion) |

| 215.1 | Fmoc-OH⁺ (loss of heptyl chain) |

| 119.1 | NH₂(CH₂)₆⁺ (heptyl fragment) |

Key fragmentation pathways:

Crystallographic Analysis and Hydrogen Bonding Networks

Crystallographic Insights

While direct X-ray data for this compound is unavailable, structural analogs (e.g., Fmoc-amino acids) reveal:

- Fmoc group planarity : The fluorene ring and methoxycarbonyl group maintain coplanarity, stabilized by aromatic π-conjugation.

- Heptyl chain conformation : Likely adopts an extended or helical arrangement, influenced by van der Waals interactions and hydrogen bonding.

Hydrogen Bonding Networks

Predicted interactions based on analogous compounds:

| Donor (D) | Acceptor (A) | Bond Length (Å) |

|---|---|---|

| NH (carbamate) | Cl⁻ | 3.0–3.5 |

| NH₂ (heptyl) | O (carbamate) | 2.8–3.2 |

| NH (heptyl) | π-cloud (Fmoc) | 3.5–4.0 |

Key interactions:

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(7-aminoheptyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2.ClH/c23-14-8-2-1-3-9-15-24-22(25)26-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21H,1-3,8-9,14-16,23H2,(H,24,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBVYWMHSJCOCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DAHep HCl typically involves the protection of the amino group using the Fmoc group. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions, which include the use of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF) . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is more stable and provides higher yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high purity and yield of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Piperidine in DMF is commonly used for deprotection.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Fluorenone derivatives.

Reduction: Free amine and dibenzofulvene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Fmoc-DAHep HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-DAHep HCl involves the protection of amino groups through the formation of a carbamate linkage. The Fmoc group is introduced by reacting the amine with Fmoc-Cl, forming a stable carbamate. This protects the amino group from unwanted reactions during peptide synthesis. The Fmoc group can be removed by treatment with a base like piperidine, which cleaves the carbamate linkage and releases the free amine .

Comparison with Similar Compounds

Boc (tert-Butyloxycarbonyl): Another protecting group used for amines, but it is acid-labile, unlike the base-labile Fmoc.

Cbz (Benzyloxycarbonyl): A protecting group that is stable under both acidic and basic conditions but requires hydrogenolysis for removal.

Alloc (Allyloxycarbonyl): A protecting group that can be removed under mild conditions using palladium catalysts.

Uniqueness of Fmoc-DAHep HCl: this compound is unique due to its base-labile nature, which allows for selective deprotection without affecting other protecting groups that are stable under basic conditions. This makes it highly suitable for SPPS, where multiple protecting groups are used .

Chemical Reactions Analysis

Deprotection Methods

The Fmoc group in Fmoc-DAHep HCl is selectively removed under basic conditions to regenerate the free amine. Common methods include:

Piperidine-Based Deprotection

The Fmoc group is cleaved using 20% piperidine in DMF , a standard protocol in solid-phase peptide synthesis (SPPS). This reaction proceeds rapidly (half-life ~6 seconds) and generates dibenzofulvene as a byproduct .

Reaction mechanism :

Hydrogenolysis

An alternative method uses H₂/Pd in acidic media (e.g., HCl/ether) to remove the Fmoc group. This approach avoids side reactions by converting the released amine to its ammonium salt in situ .

Reaction conditions :

| Method | Advantages | Limitations |

|---|---|---|

| Piperidine | Fast, widely used | Requires strict control of piperidine |

| Hydrogenolysis | Avoids nucleophilic side reactions | Requires specialized equipment |

Stability and Reactivity

The Fmoc group in this compound exhibits orthogonal stability under various reaction conditions:

Stability Chart

| Reaction Type | Stable? | Notes |

|---|---|---|

| Acidic hydrolysis | Yes | Resists mild acidic conditions |

| Basic hydrolysis | No | Deprotection occurs |

| Nucleophilic substitution | Yes | Compatible with organocuprates, Grignard reagents |

| Electrophilic reactions | Yes | Compatible with carbonyl reagents (e.g., RCOCl) |

(Adapted from stability data for Fmoc-protected amines )

Compatibility with Functional Groups

The Fmoc group remains intact during reactions involving:

-

Aldehydes/ketones (e.g., Wittig reactions)

-

Electrophiles (e.g., alkyl halides)

-

Reduction agents (e.g., LiAlH₄)

Exceptions include strong bases (e.g., LDA, NaOH) and harsh acidic conditions .

Research Findings

-

Green chemistry : Calcium(II) iodide has been shown to protect Fmoc groups during ester hydrolysis, enabling milder reaction conditions .

-

Orthogonal strategies : Hydrogenolysis-based deprotection avoids side reactions with electrophiles like α-chloroketones .

This compound’s versatility stems from the Fmoc group’s balance of stability and selective deprotection, making it a cornerstone in modern peptide and amine chemistry.

Q & A

Q. What are the critical steps in synthesizing Fmoc-DAHep HCl for solid-phase peptide synthesis (SPPS)?

this compound synthesis involves protecting the amino and hydroxyl groups to prevent unwanted side reactions during SPPS. The process typically includes:

- Fmoc protection : Introduction of the fluorenylmethyloxycarbonyl (Fmoc) group to the amino terminus via carbodiimide-mediated coupling .

- HCl salt formation : Conversion of the free base to the hydrochloride salt to enhance stability and solubility in polar solvents.

- Purification : Use of reverse-phase HPLC or preparative TLC to isolate the product, with characterization via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm purity (>95%) .

Q. How can researchers optimize the purification of this compound to minimize impurities?

Key methodologies include:

- Gradient elution in HPLC : Employing a water-acetonitrile gradient with 0.1% trifluoroacetic acid (TFA) to resolve polar byproducts.

- Lyophilization : Post-purification lyophilization ensures removal of volatile solvents without thermal degradation .

- Validation : Cross-checking purity using orthogonal techniques (e.g., TLC vs. HPLC) to address discrepancies caused by co-eluting impurities .

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : H NMR in DMSO-d identifies the Fmoc aromatic protons (δ 7.2–7.8 ppm) and the α-proton of the DAHep backbone (δ 4.3–4.5 ppm) .

- Mass spectrometry : HRMS with electrospray ionization (ESI) confirms the molecular ion peak ([M+H]) within 2 ppm accuracy .

- Potentiometric titration : Quantifies HCl content by tracking pH endpoints using first and second derivatives to resolve overlapping equivalence points (e.g., distinguishing HCl from phosphate buffers) .

Advanced Research Questions

Q. How can researchers address contradictions in NMR data interpretation for this compound derivatives?

Contradictions often arise from solvent-induced shifts or dynamic proton exchange. Strategies include:

- Variable-temperature NMR : Resolves broadening caused by conformational flexibility (e.g., hydroxyl group rotation in DAHep) .

- Deuterated solvent screening : Testing DO vs. DMSO-d to identify solvent-specific artifacts.

- Quantum mechanical calculations : Using DFT-based chemical shift predictions (e.g., Gaussian09) to validate experimental assignments .

Q. What experimental design considerations are critical for avoiding racemization during this compound incorporation into peptides?

Racemization occurs under basic conditions during Fmoc deprotection. Mitigation involves:

- Low-temperature coupling : Performing reactions at 4°C with HOBt/DIC activation to minimize base exposure .

- Kinetic monitoring : Using CD spectroscopy to track chiral integrity at 220–240 nm during chain elongation.

- Alternative coupling reagents : Testing OxymaPure/DIC systems, which reduce racemization rates by 50% compared to HOBt .

Q. How can potentiometric titration data resolve ambiguities in this compound’s HCl content?

- Endpoint determination : Calculate the first derivative () to identify inflection points. For example, HCl (strong acid) titrates at pH ~3, while residual phosphate buffers (weak acid) titrate at pH ~9.3 .

- Second derivative validation : Confirm equivalence volumes where to exclude false endpoints from buffering effects .

- Error analysis : Replicate titrations (n=5) to establish a confidence interval (±0.05 mL) for HCl molarity calculations .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for assessing batch-to-batch variability in this compound synthesis?

- ANOVA : Compare means of key parameters (e.g., yield, purity) across batches, with post-hoc Tukey tests to identify outliers.

- Control charts : Track process stability using upper/lower control limits for critical quality attributes (e.g., HPLC purity >95%) .

- Multivariate analysis : PCA identifies correlated variables (e.g., reaction temperature vs. byproduct formation) impacting reproducibility .

Q. How should researchers handle discrepancies between theoretical and observed mass spectra for this compound?

- Isotopic pattern analysis : Verify the presence of Cl isotopes (3:1 Cl:Cl ratio) to distinguish HCl adducts from sodium/potassium adducts.

- In-source decay (ISD) artifacts : Reduce ESI voltage to prevent fragmentation of labile Fmoc groups .

- High-resolution validation : Ensure resolving power >30,000 to separate isobaric interferences (e.g., [M+H] vs. [M+Na]) .

Ethical and Methodological Rigor

What frameworks (e.g., FINER criteria) ensure research questions on this compound are ethically and scientifically robust?

Apply the FINER criteria:

- Feasible : Pilot studies to confirm synthetic scalability (>500 mg batches).

- Novel : Focus on understudied applications (e.g., Fmoc-DAHep in glycopeptide antibiotics).

- Ethical : Adhere to institutional guidelines for hazardous waste disposal (HCl neutralization protocols) .

- Relevant : Align with funding priorities (e.g., antimicrobial resistance) .

Q. How can researchers preempt peer-review critiques of this compound studies?

- Preregistration : Share synthetic protocols on platforms like ChemRxiv to establish priority and transparency.

- Blinded data reanalysis : Invite third-party validation of titration or NMR data to confirm reproducibility .

- Negative result reporting : Disclose failed coupling attempts to guide future optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.